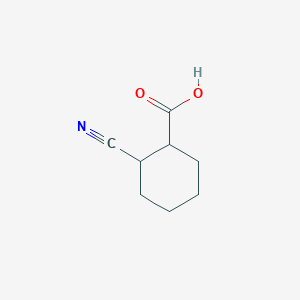

2-Cyanocyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

115720-23-5 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-cyanocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11) |

InChI Key |

RTGNUEPVEHANTN-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)C#N)C(=O)O |

Canonical SMILES |

C1CCC(C(C1)C#N)C(=O)O |

Synonyms |

Cyclohexanecarboxylic acid, 2-cyano- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

"2-Cyanocyclohexane-1-carboxylic acid" physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyanocyclohexane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and reactive pathways.

Physicochemical Properties

This compound, with the CAS Number 115720-23-5, is a bifunctional organic compound containing both a nitrile and a carboxylic acid group on a cyclohexane ring.[1][2] Its structural and electronic properties are influenced by the interplay of these two functional groups. The presence of the electron-withdrawing cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.[1]

General and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, predicted values and data from isomeric analogs provide valuable insights. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Predicted Boiling Point | 348.1 ± 35.0 °C | [3] |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [3] |

| Predicted pKa | Not Found | |

| Predicted LogP | 0.34 | [3] |

| Solubility | Expected to be soluble in polar organic solvents.[4] |

Note: The boiling point, density, and LogP values are predicted and have not been experimentally verified for the 2-cyano isomer. These values are for the related 4-cyanocyclohexane-1-carboxylic acid and should be considered as estimates.

Spectral Data

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | - -COOH Proton: A broad singlet typically observed in the downfield region of δ 10-12 ppm . - Protons on the Cyclohexane Ring: A complex multiplet pattern in the region of δ 1.2-2.5 ppm . |

| ¹³C NMR | - Carboxylic Carbon (-COOH): A signal in the range of δ 170-185 ppm .[6] - Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm .[6] - Cyclohexane Carbons: Signals in the range of δ 20-45 ppm . |

| IR Spectroscopy | - -OH Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ .[5][7] - -C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹ .[5] - -C=O Stretch (Carboxylic Acid): A strong, sharp peak in the region of 1700-1725 cm⁻¹ .[5][7] |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 153 . |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the hydrolysis of a dinitrile precursor.

Synthetic Pathway Overview

Experimental Protocol: Synthesis via Dinitrile Hydrolysis (Representative)

This protocol is a generalized procedure based on the hydrolysis of nitriles to carboxylic acids.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dicyanocyclohexane.

-

Hydrolysis: Add a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) until a pH of ~2 is reached. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Experimental Protocols

The chemical reactivity of this compound is dictated by its two functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Key Chemical Reactions

Experimental Protocol: Hydrolysis of the Nitrile Group (Representative)

This protocol describes the conversion of the cyano group to a carboxylic acid, yielding cyclohexane-1,2-dicarboxylic acid.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of a strong aqueous acid (e.g., 12M HCl) or base (e.g., 12M NaOH).

-

Reflux: Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the nitrile.

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and carefully acidify with a concentrated strong acid until the pH is acidic. The precipitated dicarboxylic acid can be collected by filtration and purified by recrystallization.

Experimental Protocol: Reduction of the Carboxylic Acid and Nitrile (Representative)

This protocol outlines the reduction of both the carboxylic acid and nitrile functional groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10][11][12]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

-

Addition of Substrate: Dissolve this compound in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure completion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water, while cooling the flask in an ice bath.

-

Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude amino alcohol.

-

Purification: The product can be purified by distillation under reduced pressure or by column chromatography.

References

- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]

- 2. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Cyanocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and analytical considerations for 2-cyanocyclohexane-1-carboxylic acid. This information is critical for its application in organic synthesis and as a potential building block in the development of novel pharmaceutical agents.

Molecular Structure and Isomerism

This compound is a disubstituted cyclohexane derivative with the chemical formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. Specifically, the molecule exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.

The stereochemical relationship between the cyano and carboxylic acid groups is crucial for the molecule's three-dimensional conformation and its interactions with other chiral molecules, which is of paramount importance in drug design and development.

Below is a diagram illustrating the stereoisomeric relationships of this compound.

Caption: Relationship between the stereoisomers of this compound.

Physicochemical Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 2: Experimental Physicochemical Data of Related Cyclohexane Carboxylic Acid Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |

| Cyclohexanecarboxylic acid | 31-32 | 232-233 | 4.9 |

| cis-1,2-Cyclohexanedicarboxylic acid | 140 | - | - |

| trans-1,2-Cyclohexanedicarboxylic acid | 220-222 | - | - |

| trans-4-Cyanocyclohexanecarboxylic acid | 147-151 | - | - |

Note: The data in Table 2 is for structurally similar compounds and should be used as an estimation for the properties of this compound isomers.

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through several routes, with stereoselectivity being a key challenge.

A potential stereoselective route to the trans isomer involves the ring-opening of an epoxide intermediate.[2]

Experimental Workflow:

Caption: Proposed synthesis of the trans isomer.

Protocol:

-

Epoxidation: 1-Cyanocyclohexene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM) at a controlled temperature (typically 0 °C to room temperature) to form the corresponding epoxide.

-

Ring-opening: The isolated epoxide is then subjected to acid-catalyzed hydrolysis. This can be achieved using an aqueous acid solution (e.g., dilute sulfuric acid or perchloric acid) which attacks the epoxide ring, leading to the formation of the trans-diol. Subsequent oxidation of the secondary alcohol would yield the carboxylic acid. A more direct approach would involve a reagent that delivers the carboxylate precursor.

A non-stereoselective approach can provide a mixture of diastereomers, which can then be separated.

Protocol:

-

Cyanation of 2-oxocyclohexanecarboxylate: Ethyl 2-oxocyclohexanecarboxylate can be treated with a cyanide source, such as sodium cyanide, followed by acidic workup. This will likely produce a mixture of the cis and trans isomers of ethyl 2-cyanocyclohexane-1-carboxylate.

-

Hydrolysis: The resulting ester mixture is then hydrolyzed to the corresponding carboxylic acids using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Separation of Stereoisomers

The cis and trans diastereomers of this compound can be separated using standard chromatographic techniques such as column chromatography on silica gel, leveraging their different polarities.

The resolution of the racemic mixtures of the cis and trans isomers can be achieved through two primary methods:

1. Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral amine resolving agent.[3][4]

Experimental Workflow:

Caption: Chiral resolution via diastereomeric salt formation.

Protocol:

-

Salt Formation: The racemic mixture of either cis- or trans-2-cyanocyclohexane-1-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) and treated with a stoichiometric amount of a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, brucine, or strychnine).

-

Fractional Crystallization: The resulting mixture of diastereomeric salts, which have different solubilities, is allowed to crystallize. The less soluble diastereomer will precipitate out of the solution first. This solid is collected by filtration.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5][6]

Protocol:

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of carboxylic acids.[7][8]

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) often containing a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid, is developed to achieve baseline separation of the enantiomers.

-

Separation: The racemic mixture is injected onto the chiral HPLC column, and the enantiomers are separated based on their differential interactions with the CSP.

Characterization

The structure and stereochemistry of the isomers of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | - The chemical shift of the proton on the carbon bearing the carboxylic acid group (C1) and the proton on the carbon bearing the cyano group (C2) will be informative. The coupling constants between these two protons (J-coupling) will be different for the cis and trans isomers, reflecting their different dihedral angles. In the trans isomer, one of the protons will likely be in an axial position relative to the other, leading to a larger coupling constant compared to the cis isomer. |

| ¹³C NMR | - The chemical shifts of the carbonyl carbon (around 170-180 ppm) and the nitrile carbon (around 115-125 ppm) will be characteristic. The chemical shifts of the cyclohexane ring carbons will also differ between the cis and trans isomers due to steric effects. |

| FT-IR | - A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A strong C=O stretch will appear around 1700-1725 cm⁻¹. A C≡N stretch for the nitrile group will be present around 2240-2260 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M+) should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information. |

| X-ray Crystallography | - For crystalline samples, single-crystal X-ray diffraction can provide unambiguous determination of the relative and absolute stereochemistry. |

Note: The exact chemical shifts and coupling constants will need to be determined experimentally for each specific isomer.

This technical guide provides a foundational understanding of this compound and its stereoisomers. For researchers in drug discovery and development, a thorough characterization of the individual stereoisomers is essential to elucidate their distinct biological activities and to develop stereoselective synthetic routes for the desired isomer.

References

- 1. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 115720-23-5 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

"2-Cyanocyclohexane-1-carboxylic acid" IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyanocyclohexane-1-carboxylic acid, a key intermediate in organic synthesis and pharmaceutical research. The document details its nomenclature, physicochemical properties, and outlines a potential synthetic pathway, offering valuable insights for professionals in drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a cyano group and a carboxylic acid group on a cyclohexane ring is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name clearly indicates the presence of a cyclohexane ring as the parent structure, a carboxylic acid at position 1, and a cyano substituent at position 2.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of the compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Predicted pKa | 3.77 ± 0.28 | |

| Predicted Boiling Point | 348.1 ± 35.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.15 ± 0.1 g/cm³ |

The presence of both a polar carboxylic acid group and a cyano group suggests that the molecule will exhibit a degree of polarity and the capacity for hydrogen bonding. The electron-withdrawing nature of the cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous compounds. One potential pathway involves the cyanation of a suitable precursor followed by hydrolysis.

Proposed Synthesis Workflow:

Figure 1. Proposed synthetic pathway for this compound.

Detailed Methodologies for the Proposed Synthesis:

-

Step 1: Halohydrin Formation. The synthesis can commence from cyclohexene. Treatment of cyclohexene with N-bromosuccinimide (NBS) in the presence of water would yield 2-bromocyclohexan-1-ol. This reaction proceeds via an electrophilic addition mechanism where a bromonium ion intermediate is attacked by a water molecule.

-

Step 2: Oxidation. The resulting 2-bromocyclohexan-1-ol can be oxidized to the corresponding ketone, 2-bromocyclohexan-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to avoid over-oxidation.

-

Step 3: Cyanation. The alpha-bromoketone is then susceptible to nucleophilic substitution by a cyanide salt, such as sodium or potassium cyanide. This reaction would introduce the cyano group at the 2-position, yielding 2-oxocyclohexane-1-carbonitrile.

-

Step 4: Hydrolysis. The final step would involve the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic conditions (e.g., using aqueous sulfuric or hydrochloric acid) and elevated temperatures. It is important to control the reaction conditions to favor the hydrolysis of the cyano group without promoting side reactions.

Note: This proposed pathway is based on general synthetic transformations. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a good yield of the final product. Purification at each step, likely through column chromatography or recrystallization, would also be critical.

Logical Relationship Diagram

To visually represent the relationships between the different identifiers of the target compound, the following diagram has been generated.

Figure 2. Logical relationships of this compound identifiers.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. While key data has been compiled, the absence of extensive experimental validation in the public domain highlights opportunities for further research to characterize this important chemical entity fully.

References

Spectroscopic Profile of 2-Cyanocyclohexane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-cyanocyclohexane-1-carboxylic acid, a valuable building block in organic synthesis and pharmaceutical development. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound (C₈H₁₁NO₂) is a bifunctional molecule featuring a cyclohexane scaffold substituted with a carboxylic acid and a nitrile group. The relative stereochemistry of these two substituents, cis or trans, significantly influences the molecule's conformation and reactivity, which in turn is reflected in its spectroscopic signatures. This guide presents the characteristic spectroscopic data that enables the identification and structural elucidation of this compound.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Notes |

| -COOH | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| H-C2 (proton on the carbon with the cyano group) | 2.5 - 3.0 | Multiplet | Deshielded by the adjacent electron-withdrawing cyano group.[1] The coupling pattern will depend on the cis/trans stereochemistry. |

| Cyclohexyl protons | 1.2 - 2.5 | Multiplets | Complex overlapping signals. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm | Notes |

| -COOH | 170 - 175 | |

| -C≡N | 115 - 120 | |

| C1 (carbon with the carboxylic acid group) | 40 - 50 | |

| C2 (carbon with the cyano group) | 30 - 40 | |

| Cyclohexyl carbons | 20 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to hydrogen bonding.[1][2] |

| C-H (Cyclohexane) | 2850 - 2950 | Medium to Strong | Aliphatic C-H stretching. |

| C≡N (Nitrile) | ~2240 | Sharp, Medium | Diagnostic peak for the cyano group.[1] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch.[2] |

| C-O (Carboxylic Acid) | 1200 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| Parameter | Value | Method | Notes |

| Molecular Formula | C₈H₁₁NO₂ | - | |

| Molecular Weight | 153.18 g/mol | - | |

| Exact Mass | 153.07898 | High-Resolution Mass Spectrometry (HRMS) | Corresponds to the molecular ion [M]⁺.[1] |

| Major Fragments | m/z 136, 125, 108 | Electron Ionization (EI) | Expected fragmentation includes the loss of -OH (M-17), -COOH (M-45), and cleavage of the cyclohexane ring. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃ (unless the compound has poor solubility).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as an internal standard.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, as ¹³C is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation (for GC-MS):

-

Derivatization may be necessary to increase the volatility of the carboxylic acid. A common method is esterification to the methyl ester using diazomethane or by heating with methanol and a catalytic amount of acid.

-

Dissolve a small amount of the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Filter the solution if any solid particles are present.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Enigmatic Role of 2-Cyanocyclohexane-1-carboxylic Acid: A Chiral Building Block Awaiting Exploration

For researchers, scientists, and professionals in drug development, the quest for novel chiral building blocks is a continuous endeavor. In this context, 2-cyanocyclohexane-1-carboxylic acid presents itself as a molecule of interest, yet one shrouded in a notable degree of scientific obscurity. This technical guide aims to provide a comprehensive overview of its potential as a chiral building block, while also highlighting the significant gaps in publicly available research that currently limit its widespread application.

This compound, a cyclohexane derivative featuring a carboxylic acid at the C1 position and a nitrile group at C2, possesses the requisite functionality to serve as a versatile intermediate in organic synthesis.[1][2] The presence of two distinct functional groups allows for a range of chemical transformations, while the stereocenters at C1 and C2 introduce the element of chirality, a critical consideration in the development of modern pharmaceuticals.[3][4][5]

While the compound is commercially available and its basic properties are documented, a thorough review of scientific literature reveals a conspicuous absence of in-depth studies detailing its specific applications as a chiral building block. Detailed experimental protocols for its enantioselective synthesis, chiral resolution, and subsequent use in the stereoselective synthesis of complex molecules are not readily found in peer-reviewed journals. This suggests that its potential may be largely untapped or confined to proprietary, unpublished research.

Hypothetical Synthetic Strategies

Based on established principles of stereoselective synthesis and methodologies applied to analogous structures, several strategies can be postulated for the preparation and utilization of enantiomerically pure this compound. It is crucial to emphasize that the following are theoretical pathways and not derived from published experimental work on this specific molecule.

Enantioselective Synthesis and Chiral Resolution

The generation of enantiomerically pure this compound could likely be approached through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: A potential, albeit undocumented, method for the stereoselective synthesis of the trans isomer could involve the ring-opening of a cyclohexene oxide precursor. This general approach is a known strategy for the synthesis of functionalized cyclohexanes.

Chiral Resolution: The separation of enantiomers from a racemic mixture of this compound is a plausible and common strategy. Two principal methods for such a resolution would be:

-

Fractional Crystallization of Diastereomeric Salts: This classical technique involves the reaction of the racemic carboxylic acid with a chiral amine to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent acidification would then yield the desired enantiomer of the carboxylic acid. A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine demonstrated the feasibility of this approach for structurally related molecules, achieving high enantiomeric excess.[6]

-

Enzymatic Resolution: The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic esters is a powerful tool in modern organic synthesis. A hypothetical process would involve the esterification of the racemic acid, followed by enantioselective hydrolysis of one of the ester enantiomers by a suitable enzyme.

Potential Applications in Synthesis

An enantiomerically pure this compound could serve as a valuable scaffold for the synthesis of a variety of complex molecules. The carboxylic acid and nitrile moieties can be independently or concertedly manipulated to introduce further complexity and functionality. For instance, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the existing carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it a potentially useful starting material for the synthesis of novel carbocyclic nucleoside analogues, constrained amino acids, or other biologically active compounds.

Data Presentation

Due to the lack of specific published experimental data for this compound, a table summarizing quantitative data such as yields, enantiomeric excess, and diastereomeric ratios cannot be provided at this time.

Experimental Protocols

Similarly, the absence of detailed, reproducible experimental protocols in the scientific literature for the synthesis, resolution, or application of this compound prevents the inclusion of this section.

Visualizations

To illustrate the hypothetical workflows discussed, the following diagrams have been generated.

Caption: Hypothetical workflow for the chiral resolution of this compound.

Caption: Potential synthetic transformations of enantiopure this compound.

Conclusion

This compound holds theoretical promise as a chiral building block in organic synthesis, particularly for applications in drug discovery and development. However, the striking lack of detailed, publicly available research on its stereoselective synthesis and application presents a significant barrier to its adoption by the wider scientific community. The hypothetical strategies outlined in this guide, based on established chemical principles, are intended to provide a conceptual framework for future research. It is hoped that this overview will stimulate further investigation into this enigmatic molecule, ultimately unlocking its potential and leading to the development of novel and impactful chemical entities. The scientific community would greatly benefit from the publication of detailed experimental work that could transform this molecule from a chemical curiosity into a readily applicable tool for stereoselective synthesis.

References

- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]

- 2. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Cyanocyclohexane-1-carboxylic Acid in Pharmaceutical Research and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to unlocking new therapeutic avenues. Among these, the cyclohexane carboxylic acid framework has emerged as a versatile and valuable core structure. This technical guide focuses on a particularly significant derivative, 2-cyanocyclohexane-1-carboxylic acid, and its analogs. While not typically an active pharmaceutical ingredient (API) itself, this molecule serves as a critical intermediate in the synthesis of potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme implicated in a cascade of inflammatory diseases. This document will provide an in-depth exploration of its synthesis, biological significance, and the experimental methodologies relevant to its application in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a cyclohexane derivative characterized by a carboxylic acid group at the 1-position and a nitrile group at the 2-position. The presence of the electron-withdrawing nitrile group influences the acidity of the carboxylic acid. The stereochemistry at these two positions is a critical determinant of the biological activity of its subsequent derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| CAS Number | 115720-23-5 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CCC(C(C1)C#N)C(=O)O | [2] |

Role in Pharmaceutical R&D: A Precursor to PDE4 Inhibitors

The primary significance of this compound and its isomers, particularly 4-cyanocyclohexane-1-carboxylic acid derivatives, lies in their utility as building blocks for the synthesis of selective PDE4 inhibitors.[3] Phosphodiesterase 4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).[5] This mechanism of action makes PDE4 inhibitors attractive therapeutic candidates for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.

The PDE4/TNF-α Signaling Pathway in Inflammation

The inhibition of PDE4 by compounds derived from the this compound scaffold directly impacts the cellular signaling pathways that drive inflammation. A simplified representation of this pathway is illustrated below.

As depicted, inflammatory stimuli activate cell surface receptors, leading to the activation of signaling cascades that include the production of cAMP and the activation of transcription factors like NF-κB. PDE4 acts as a negative regulator of cAMP. By inhibiting PDE4, derivatives of this compound increase cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, leading to the expression of anti-inflammatory genes. Concurrently, the inhibition of pathways leading to the activation of NF-κB reduces the transcription of pro-inflammatory cytokines such as TNF-α.

Quantitative Data: Potency of Cyanocyclohexane-based PDE4 Inhibitors

While specific IC50 values for the parent this compound are not widely reported, as it is primarily an intermediate, the potency of its derivatives as PDE4 inhibitors is well-documented. The following table presents representative IC50 values for various PDE4 inhibitors, some of which incorporate the cyanocyclohexane scaffold, to illustrate the high affinity achievable with this structural motif.

Table 2: IC50 Values of Representative PDE4 Inhibitors

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Roflumilast | PDE4B | 0.84 | [6] |

| Roflumilast | PDE4D | 0.68 | [6] |

| Cilomilast | PDE4B | 25 | [4] |

| Cilomilast | PDE4D | 11 | [4] |

| (S)-Zl-n-91 | PDE4D2 | 12 | |

| (S)-Zl-n-91 | PDE4B2B | 20 | |

| LASSBio-448 | PDE4A | 700 | [6] |

| LASSBio-448 | PDE4B | 1400 | [6] |

| LASSBio-448 | PDE4D | 4700 | [6] |

| LASSBio-1632 | PDE4A | 500 | [6] |

| LASSBio-1632 | PDE4D | 700 | [6] |

Note: The compounds listed are for illustrative purposes to demonstrate the potency of PDE4 inhibitors. Some of these, like Roflumilast and Cilomilast, are well-established, while others like (S)-Zl-n-91 represent research compounds. LASSBio compounds are examples of derivatives based on a different core but highlight the range of potencies in this class.

Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below is a generalized experimental protocol for the synthesis of a cyanocyclohexane carboxylic acid derivative, based on methodologies described in the literature for related compounds.

General Synthesis of a Substituted 4-Cyanocyclohexane-1-carboxylic Acid

This protocol is a generalized representation and may require optimization for specific substrates.

Step 1: Synthesis of a Substituted Cyclohexanone The synthesis typically starts from a readily available substituted cyclohexanone.

Step 2: Formation of the Cyanohydrin

-

To a stirred solution of the substituted cyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol/water), add a source of cyanide, such as potassium cyanide or sodium cyanide (1.1 equivalents).

-

Cool the reaction mixture in an ice bath and slowly add a weak acid, such as acetic acid, to generate hydrocyanic acid in situ.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a suitable reagent and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 3: Dehydration to an α,β-Unsaturated Nitrile

-

Dissolve the crude cyanohydrin in a suitable solvent such as pyridine or toluene.

-

Add a dehydrating agent, for example, phosphorus oxychloride or thionyl chloride, dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

After cooling, pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic phase, filter, and concentrate to give the α,β-unsaturated nitrile, which may be purified by column chromatography.

Step 4: Michael Addition and Hydrolysis

-

To a solution of a suitable nucleophile (e.g., the enolate of a malonic ester) in a polar aprotic solvent like dimethylformamide (DMF), add the α,β-unsaturated nitrile from the previous step.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Acidify the reaction mixture and perform an aqueous workup followed by extraction.

-

The resulting diester is then hydrolyzed using a strong base (e.g., sodium hydroxide or potassium hydroxide) in an alcohol/water mixture under reflux.

-

After hydrolysis, acidify the reaction mixture to precipitate the dicarboxylic acid.

-

The dicarboxylic acid is then heated to induce decarboxylation, yielding the desired substituted 4-cyanocyclohexane-1-carboxylic acid.

-

The final product can be purified by recrystallization.

The following diagram illustrates a generalized workflow for such a synthesis.

Conclusion

This compound and its related structures represent a cornerstone in the development of a significant class of anti-inflammatory agents. Their role as versatile synthetic intermediates enables the construction of complex molecules that potently and selectively inhibit phosphodiesterase 4. An understanding of the synthesis, the biological context of PDE4 inhibition, and the associated experimental methodologies is crucial for medicinal chemists and drug discovery scientists working in the field of inflammation. The continued exploration of this chemical scaffold and its derivatives holds considerable promise for the development of next-generation therapeutics for a wide array of inflammatory disorders.

References

- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]

- 2. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 4. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Cyclohexane Carboxylic Acid Derivatives

Disclaimer: Direct research on the biological activity of "2-Cyanocyclohexane-1-carboxylic acid" and its immediate derivatives is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of structurally related cyclohexane carboxylic acid derivatives to offer insights into their potential therapeutic applications for researchers, scientists, and drug development professionals. The presented data, protocols, and pathways are derived from studies on analogous compounds and should be considered as a starting point for investigations into the specific biological profile of this compound derivatives.

Introduction to Cyclohexane Carboxylic Acids in Medicinal Chemistry

The cyclohexane carboxylic acid scaffold is a versatile building block in medicinal chemistry, valued for its conformational rigidity and the ability to introduce diverse functionalities. These characteristics allow for the precise spatial orientation of pharmacophoric groups, leading to specific interactions with biological targets. The incorporation of a cyano (nitrile) group, as in the theoretical "this compound," can further influence the molecule's electronic properties, polarity, and metabolic stability, potentially enhancing its biological activity.

Numerous studies have demonstrated a wide range of biological activities for cyclohexane derivatives, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory effects. This guide will synthesize key findings from studies on various cyclohexane carboxylic acid derivatives, presenting quantitative data, experimental methodologies, and potential mechanisms of action to inform future research and drug discovery efforts.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of cyclohexane carboxylic acid and related structures.

Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

| Compound ID | Test System | Endpoint | Concentration | Result | Reference |

| 2b | LPS-stimulated PBMCs | TNF-α Inhibition | 100 µg/mL | ~99% | [1] |

| LPS-stimulated PBMCs | IL-6 Inhibition | 100 µg/mL | ~99% | [1] | |

| LPS-stimulated PBMCs | IL-10 Inhibition | 100 µg/mL | ~92% | [1] | |

| 2f | LPS-stimulated PBMCs | TNF-α Inhibition | 10 µg/mL | ~66% | [1][2] |

| LPS-stimulated PBMCs | TNF-α Inhibition | 50 µg/mL | ~75% | [1][2] | |

| LPS-stimulated PBMCs | TNF-α Inhibition | 100 µg/mL | ~81% | [1][2] | |

| 2a, 2d, 2f | PHA-stimulated PBMCs | Antiproliferative | 100 µg/mL | More effective than Ibuprofen | [1][2] |

PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; PHA: Phytohemagglutinin; IL: Interleukin; TNF: Tumor Necrosis Factor

Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2b | Yersinia enterocolitica | 64 | [1][2] |

| 2c | Staphylococcus aureus | Bacteriostatic | [1][2] |

| Mycobacterium smegmatis | Bacteriostatic | [1][2] |

MIC: Minimum Inhibitory Concentration

Table 3: Enzyme Inhibition by Cyclohexane Carboxylic Acid Analogs

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 6 (4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid) | DGAT1 | 57 | [3] |

| 9e (4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid) | DGAT1 | 14.8 | [3] |

DGAT1: Diacylglycerol O-acyltransferase 1; IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section details the methodologies for key experiments cited in the tables above.

Anti-inflammatory and Antiproliferative Assays

3.1.1. Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. For anti-inflammatory assays, PBMCs are stimulated with lipopolysaccharide (LPS) to induce cytokine production. For antiproliferative assays, PBMCs are stimulated with phytohemagglutinin (PHA).[1][2]

3.1.2. Cytokine Measurement: The concentration of cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatants is determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][2]

3.1.3. Proliferation Assay: PBMC proliferation is assessed using a method such as the MTT assay, which measures the metabolic activity of viable cells. The results are often compared to a reference drug like ibuprofen.[1][2]

Antimicrobial Susceptibility Testing

3.2.1. Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method. A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The plate is incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[1][2]

Enzyme Inhibition Assay

3.3.1. DGAT1 Inhibition Assay: The inhibitory activity against Diacylglycerol O-acyltransferase 1 (DGAT1) is measured using a biochemical assay. The assay typically involves incubating the enzyme with its substrates (e.g., diacylglycerol and a radiolabeled acyl-CoA) in the presence of various concentrations of the inhibitor. The amount of product formed (radiolabeled triacylglycerol) is then quantified to determine the IC50 value of the inhibitor.[3]

In Vivo Efficacy Study

3.4.1. Oral Fat Tolerance Test (FTT): To assess the in vivo efficacy of DGAT1 inhibitors, an oral fat tolerance test can be performed in mice. After a period of fasting, the mice are orally administered the test compound, followed by an oral gavage of a fat source (e.g., corn oil). Blood samples are collected at various time points, and the plasma triglyceride levels are measured to evaluate the compound's ability to reduce postprandial lipemia.[3]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for this compound derivatives are not yet elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

Inhibition of Inflammatory Pathways

Derivatives of cyclohexane carboxylic acid have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that these compounds may interfere with inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of cytokine gene expression.

Caption: Potential inhibition of the NF-κB signaling pathway.

Enzyme Inhibition as a Therapeutic Strategy

The inhibition of enzymes like DGAT1 by cyclohexane carboxylic acid analogs highlights a targeted approach to disease treatment. DGAT1 is involved in the final step of triglyceride synthesis, and its inhibition is a therapeutic strategy for obesity and related metabolic disorders.

References

The Strategic Intermediate: A Technical Guide to 2-Cyanocyclohexane-1-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyanocyclohexane-1-carboxylic acid, a bifunctional alicyclic molecule, serves as a versatile and strategic intermediate in the landscape of modern organic synthesis. Its unique structural arrangement, featuring both a nitrile and a carboxylic acid group on a cyclohexane scaffold, offers a rich platform for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The presence of two distinct and reactive functional groups allows for sequential and selective transformations, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a pivotal intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| CAS Number | 115720-23-5 | [1][2] |

| IUPAC Name | This compound | [1] |

Spectroscopic Characterization:

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | The proton on the carbon bearing the cyano group (C2) is expected to be deshielded, appearing in the range of δ 2.5–3.0 ppm. The carboxylic acid proton will be a broad singlet, typically downfield between δ 10–12 ppm.[2] |

| ¹³C NMR | The carbon of the cyano group typically resonates in the region of δ 115–120 ppm. The carbonyl carbon of the carboxylic acid is expected to appear further downfield.[3] |

| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch of the nitrile group is expected around 2250 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong band around 1700 cm⁻¹, and the O-H stretch will be a very broad band in the region of 2500-3300 cm⁻¹. |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired stereochemistry (cis or trans) and the availability of starting materials.

Logical Workflow for Potential Synthetic Routes:

Figure 1: Potential synthetic pathways to this compound.

Experimental Protocols (Exemplary)

1. Partial Hydrolysis of 1,2-Dicyanocyclohexane:

This method involves the selective hydrolysis of one of the two nitrile groups of 1,2-dicyanocyclohexane. Controlling the reaction conditions is crucial to prevent the hydrolysis of both nitrile groups.

-

Reaction: 1,2-Dicyanocyclohexane + H₂O/H⁺ → this compound

-

Reagents and Conditions:

-

1,2-Dicyanocyclohexane

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

The reaction is typically heated to control the rate of hydrolysis. Careful monitoring of the reaction progress by techniques like TLC or GC is essential.

-

-

Work-up:

-

The reaction mixture is cooled and then carefully poured onto ice.

-

The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

2. Nucleophilic Substitution of a 2-Halocyclohexane-1-carboxylic acid:

This approach involves the displacement of a halide at the 2-position of a cyclohexane carboxylic acid with a cyanide nucleophile.

-

Reaction: 2-Bromocyclohexane-1-carboxylic acid + KCN → this compound + KBr

-

Reagents and Conditions:

-

2-Bromocyclohexane-1-carboxylic acid

-

Potassium cyanide or sodium cyanide

-

A polar aprotic solvent such as DMSO or DMF is typically used to facilitate the SN2 reaction.

-

The reaction temperature is controlled to prevent side reactions.

-

-

Work-up:

-

The reaction mixture is quenched with water and acidified.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification is achieved through standard methods like chromatography or recrystallization.

-

Applications in Multi-Step Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Potential Synthetic Transformations:

Figure 2: Potential synthetic transformations of this compound.

While specific examples of the use of this compound in the synthesis of named pharmaceuticals were not found in the searched literature, its structural motifs are present in various bioactive molecules. For instance, cyclohexane carboxylic acid derivatives are intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are relevant for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[4] The ability to introduce an amino group via reduction of the nitrile, or to form a tetrazole as a carboxylic acid bioisostere, highlights its potential in medicinal chemistry.

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. While detailed, published experimental protocols and specific applications in the synthesis of marketed drugs are not extensively documented in the readily available literature, the fundamental reactivity of its constituent functional groups points to significant potential in the fields of drug discovery and materials science. Further research into the stereoselective synthesis and derivatization of this compound is likely to uncover novel applications and solidify its role as a key building block in the synthetic chemist's toolbox.

References

- 1. This compound | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 115720-23-5 | Benchchem [benchchem.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyanocyclohexane-1-carboxylic acid from Cyclohexane Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Cyanocyclohexane-1-carboxylic acid, a valuable intermediate in organic synthesis and pharmaceutical research.[1] The methodologies presented focus on reliable and reproducible routes starting from readily available cyclohexane precursors.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The protocols outlined below describe a multi-step synthesis commencing from cyclohexanone, a common derivative of cyclohexane.

Synthetic Strategy Overview

The primary synthetic pathway detailed involves three key stages:

-

Synthesis of Ethyl 2-oxocyclohexanecarboxylate: This β-keto ester is a crucial intermediate, prepared from the acylation of cyclohexanone.

-

α-Cyanation of Ethyl 2-oxocyclohexanecarboxylate: Introduction of the cyano group at the α-position to the ester functionality.

-

Hydrolysis to this compound: Conversion of the ester to the final carboxylic acid product.

An alternative conceptual pathway starting from cyclohexane is also discussed.

Primary Synthetic Route: From Cyclohexanone

This route is often preferred in a laboratory setting due to the higher reactivity and selectivity offered by the functionalized starting material.

Logical Workflow for Synthesis from Cyclohexanone

Caption: Synthetic workflow starting from cyclohexanone.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This procedure is adapted from a standard method for the acylation of ketones.[2][3][4][5]

-

Materials: Cyclohexanone, diethyl carbonate, sodium hydride (NaH), tetrahydrofuran (THF), hydrochloric acid (HCl), dichloromethane (DCM), brine.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry THF (150 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate (1.2 mol).

-

Heat the mixture to reflux for 1 hour.

-

Add a solution of cyclohexanone (0.48 mol) in dry THF (50 mL) dropwise over 30 minutes.

-

Continue refluxing for an additional 1.5 hours.

-

Cool the reaction mixture in an ice bath and carefully quench with 3N HCl until the mixture is acidic.

-

Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate. The product can be purified by vacuum distillation.

-

Step 2: α-Cyanation of Ethyl 2-oxocyclohexanecarboxylate

This protocol is a general method for the electrophilic cyanation of β-keto esters using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[6][7][8][9][10]

-

Materials: Ethyl 2-oxocyclohexanecarboxylate, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), dimethylformamide (DMF), ethyl acetate, water.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.) in DMF.

-

Add NCTS (1.2 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-2-oxocyclohexanecarboxylate.

-

Step 3: Hydrolysis to this compound

This step involves the hydrolysis of the ester group to a carboxylic acid.

-

Materials: Ethyl 2-cyano-2-oxocyclohexanecarboxylate, aqueous hydrochloric acid (e.g., 6M HCl).

-

Procedure:

-

To the ethyl 2-cyano-2-oxocyclohexanecarboxylate, add an excess of aqueous HCl.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization.

-

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield | Reference |

| 1 | Ethyl 2-oxocyclohexanecarboxylate | Cyclohexanone | Diethyl carbonate, NaH | ~80% | [2][3] |

| 2 | Ethyl 2-cyano-2-oxocyclohexanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | NCTS | High to excellent | [6][8] |

| 3 | This compound | Ethyl 2-cyano-2-oxocyclohexanecarboxylate | Aq. HCl | - | General knowledge |

Note: Specific yields for steps 2 and 3 can vary depending on the exact reaction conditions and scale.

Alternative Conceptual Route: From Cyclohexane

For completeness, a conceptual pathway starting from cyclohexane is presented. This route is generally less favored for laboratory synthesis due to the lower reactivity of cyclohexane and potential for side reactions.

Logical Workflow for Synthesis from Cyclohexane

Caption: Conceptual synthetic pathways from cyclohexane.

This route would first involve the conversion of cyclohexane to cyclohexanecarboxylic acid. One industrial method involves the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, followed by further oxidation to adipic acid, which is a related dicarboxylic acid. A more direct laboratory approach would be the radical bromination of cyclohexane to bromocyclohexane, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide. Once cyclohexanecarboxylic acid is obtained, it would need to be converted to an ester, followed by α-bromination and then nucleophilic substitution with a cyanide source to introduce the cyano group, or undergo a direct α-cyanation, which is a more challenging transformation on a simple carboxylic acid compared to a β-keto ester.

Safety Precautions

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Cyanide-containing reagents (NCTS, HCN, NaCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Strong acids and bases should be handled with care.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available resources.

References

- 1. This compound | 115720-23-5 | Benchchem [benchchem.com]

- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 1655-07-8,Ethyl 2-oxocyclohexanecarboxylate | lookchem [lookchem.com]

- 5. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic base-promoted enantioselective electrophilic cyanation of β-keto esters by using chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enantioselective Synthesis of 2-Cyanocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyanocyclohexane carboxylic acid derivatives are valuable building blocks in medicinal chemistry and drug development due to their conformational rigidity and the versatile reactivity of the nitrile and carboxylic acid functionalities. The enantioselective synthesis of these compounds is of significant interest for the preparation of enantiomerically pure pharmaceuticals. This document outlines a proposed enantioselective synthesis of 2-cyanocyclohexane-1-carboxylic acid via a copper-catalyzed decarboxylative cyanation strategy. This approach offers a direct method to introduce the cyano group with stereocontrol.

Proposed Synthetic Strategy: Enantioselective Decarboxylative Cyanation

The most plausible and adaptable method for the enantioselective synthesis of this compound, based on current literature, is the copper-catalyzed enantioselective decarboxylative cyanation of a suitable precursor. A logical starting material for this transformation is cis-cyclohexane-1,2-dicarboxylic acid. The reaction proceeds via the formation of a radical intermediate through single-electron transfer, followed by an enantioselective cyanation event mediated by a chiral copper catalyst.

Data Presentation: Performance of a Representative Catalytic System

The following table summarizes typical quantitative data for copper-catalyzed enantioselective decarboxylative cyanation reactions of various carboxylic acid substrates, providing an expected range of performance for the proposed synthesis.[1][2][3]

| Substrate Analogue | Catalyst System | Ligand | Cyanide Source | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Tetralin-1-carboxylic acid | Cu(OTf)₂ | (S,S)-Ph-BOX | TMSCN | PIDA | Et₂O | -10 | 85 | 92 |

| Indane-1-carboxylic acid | CuBr | (R,R)-iPr-BOX | TMSCN | PIDA | Dioxane | 25 | 78 | 88 |

| Phenylpropanoic acid | Cu(hfacac)₂ | (S)-Indane-BOX | TMSCN | CeCl₃ (photocatalyst) | DMF | 25 | 77 | 92 |

| Propargylic acid derivative | Cu(OTf)₂ | Bisoxazoline (L1) | TMSCN | PIDA | Et₂O | -10 | 80 | 97 |

Abbreviations: BOX: Bis(oxazoline), TMSCN: Trimethylsilyl cyanide, PIDA: Phenyliodine diacetate, OTf: Trifluoromethanesulfonate, hfacac: Hexafluoroacetylacetonate, DMF: Dimethylformamide.

Experimental Protocol: Proposed Enantioselective Synthesis of this compound

This protocol is a proposed methodology based on established copper-catalyzed enantioselective decarboxylative cyanation reactions.[1][3][4] Optimization may be required to achieve optimal yield and enantioselectivity for this specific substrate.

Materials:

-

cis-Cyclohexane-1,2-dicarboxylic acid

-

Copper(I) bromide (CuBr) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

-

Trimethylsilyl cyanide (TMSCN)

-

Phenyliodine diacetate (PIDA) or other suitable oxidant

-

Anhydrous solvent (e.g., Diethyl ether, Dioxane, or Tetrahydrofuran)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the copper salt (e.g., CuBr, 0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.06 mmol, 6 mol%).

-

Add anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper complex.

-

Reaction Setup: To the catalyst solution, add cis-cyclohexane-1,2-dicarboxylic acid (1.0 mmol, 1.0 equiv.).

-

Add the cyanide source, trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv.), to the reaction mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -10 °C to 25 °C).

-

Reaction Initiation: In a separate flask, dissolve the oxidant (e.g., PIDA, 1.2 mmol, 1.2 equiv.) in the anhydrous solvent (3.0 mL). Add this solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump.

-

Reaction Monitoring: Allow the reaction to stir at the set temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualizations

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Proposed catalytic cycle for copper-catalyzed enantioselective decarboxylative cyanation.

References

- 1. Copper-Catalyzed Asymmetric Cyanation of Propargylic Radicals via Direct Decarboxylation of Propargylic Carboxylic Acids [organic-chemistry.org]

- 2. Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis [organic-chemistry.org]

- 3. Cu-catalyzed enantioselective decarboxylative cyanation via the synergistic merger of photocatalysis and electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of 2-Cyanocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-cyanocyclohexane-1-carboxylic acid, a valuable intermediate in organic synthesis and pharmaceutical research. The protocols outlined below are designed to address common purification challenges, including the removal of synthetic impurities and the separation of its cis and trans diastereomers.

Overview of Purification Strategies

The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification. The primary methods covered in these notes are:

-

Acid-Base Extraction: A fundamental technique to isolate the acidic product from neutral and basic impurities.

-

Recrystallization: A powerful method for purifying solid compounds to a high degree of purity.

-

Column Chromatography: A versatile technique for separating the desired compound from impurities and for isolating the cis and trans isomers.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for analytical assessment of purity and for preparative purification of smaller quantities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is an effective first step to remove non-acidic impurities from a crude reaction mixture.

Materials:

-

Crude this compound

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound in diethyl ether.

-

Transfer the solution to a separatory funnel.

-

Extract the organic layer with 1 M NaOH solution. The carboxylic acid will move to the aqueous phase as its sodium salt. Repeat the extraction twice to ensure complete transfer.

-

Combine the aqueous layers and wash with a small portion of diethyl ether to remove any remaining neutral impurities.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2. The this compound will precipitate if it is a solid and insoluble in the acidic aqueous solution, or it will be available for extraction.

-

Extract the acidified aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts and wash with brine to remove excess water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Acid-Base Extraction

Caption: Workflow for the purification of this compound using acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid samples of this compound to achieve high purity. The key is to find a suitable solvent or solvent system.

Materials:

-

Purified this compound (from Protocol 1 or other source)

-

Various solvents for testing (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, toluene)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Solvent Screening:

-

Place a small amount of the acid in several test tubes.

-

Add a few drops of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

-

Heat the test tubes. A suitable solvent will dissolve the compound when hot.

-

Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of well-defined crystals.

-